molecular formula C22H22N6O3 B2740176 (E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836626-65-4

(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2740176
CAS RN: 836626-65-4
M. Wt: 418.457
InChI Key: NQWNANZDPWNATA-BRJLIKDPSA-N
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Description

(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Lipoxygenase Enzymes

This compound has been identified as a potential inhibitor of lipoxygenase enzymes . Lipoxygenases are involved in the metabolism of polyunsaturated fatty acids and play a role in various diseases, including asthma, atherosclerosis, Alzheimer’s, arthritis, and certain cancers . By inhibiting these enzymes, the compound could be used to study the mechanisms of these diseases and potentially lead to therapeutic applications.

Corrosion Inhibition

The structural analogs of this compound have shown effectiveness in the development of passive films and enhancement of corrosion protection for mild steel exposed to hydrochloric acid . This suggests that the compound could be applied in the field of corrosion science, particularly in protecting industrial materials from acid corrosion.

Antiviral Activity

Indole derivatives, which share a similar structural framework with this compound, have demonstrated various biological activities, including antiviral properties . This compound could be explored for its potential antiviral activity against a range of RNA and DNA viruses, contributing to the development of new antiviral drugs.

Biological Activity Modulation

Compounds with an indole core are known to bind with high affinity to multiple receptors, which is useful in developing new therapeutic agents . The compound could be used to modulate biological activity in various systems, aiding in the discovery of new drugs with improved efficacy and selectivity.

properties

IUPAC Name

2-amino-N-butyl-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-2-3-10-24-22(31)18-19-21(27-15-7-5-4-6-14(15)26-19)28(20(18)23)25-12-13-8-9-16(29)17(30)11-13/h4-9,11-12,29-30H,2-3,10,23H2,1H3,(H,24,31)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWNANZDPWNATA-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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